

A Comparative Guide to the Biological Activity of Benzodioxane Derivatives

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Compound of Interest

Compound Name: 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile

Cat. No.: B124140

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The 1,4-benzodioxane scaffold is a prominent structural motif in medicinal chemistry, recognized for its versatility in designing molecules with a wide array of biological activities.^[1] This heterocyclic system is a key component in numerous natural products and synthetic drugs, including the antihypertensive agent Doxazosin and the first-generation antihistamine Piperoxan.^{[2][3]} The therapeutic potential of benzodioxane derivatives spans a remarkable range, from modulating key receptors in the central nervous system to exhibiting potent anticancer and antimicrobial effects.^{[1][4]}

This guide provides a comparative analysis of the biological activities of various benzodioxane derivatives, supported by quantitative experimental data. It details the methodologies behind key assays and visualizes complex biological pathways and structure-activity relationships to provide a comprehensive resource for researchers and drug development professionals.

Comparative Analysis of Biological Targets

The biological effects of benzodioxane derivatives are diverse, largely dictated by the nature and position of substituents on both the aromatic and dioxane rings.^[2] Major areas of activity include antagonism at adrenergic and serotonin receptors, inhibition of cancer cell proliferation, and antibacterial action against drug-resistant strains.

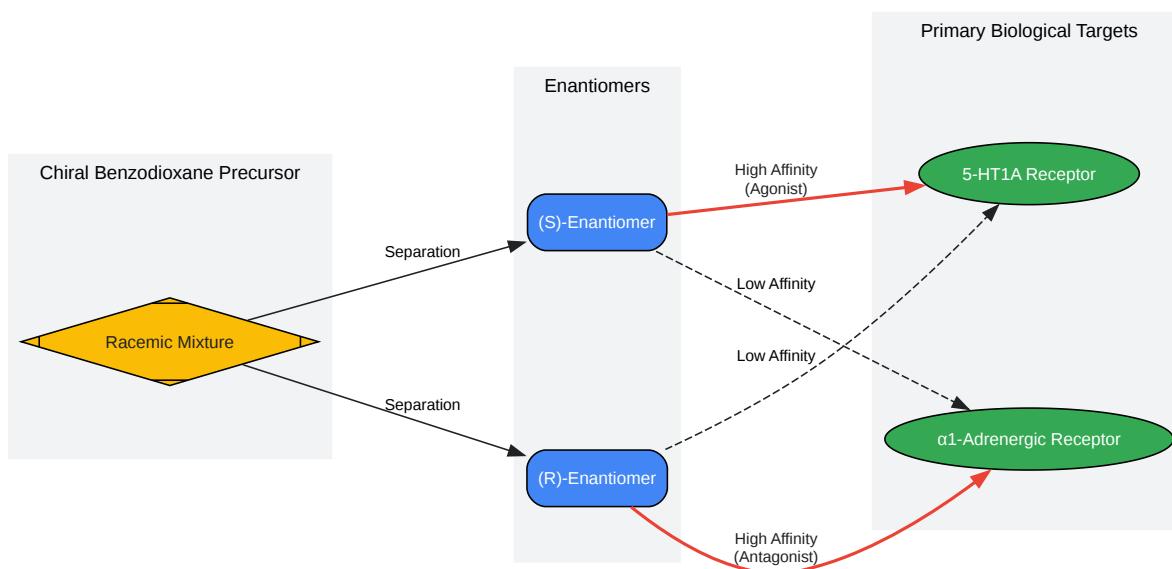
Adrenergic and Serotonin Receptor Modulation

Benzodioxane derivatives have been extensively studied as ligands for α -adrenergic receptors (α -AR) and serotonin (5-HT) receptors, particularly the 5-HT1A subtype.^[1] Structure-activity relationship (SAR) studies reveal that stereochemistry plays a critical role in both potency and selectivity. A fascinating "reversed enantioselectivity" has been observed where the (S)-enantiomers show higher affinity for the 5-HT1A receptor, while the (R)-enantiomers are more potent at α 1d-AR subtypes.^{[5][6]} This highlights how chirality can be exploited to design highly selective ligands. For instance, (S)-2-(1,4-dioxan-2-ylmethyl)-1,4-dioxane is a potent 5-HT1A receptor full agonist, highly selective over α 1-AR subtypes, making it a promising lead for developing antidepressants or neuroprotective agents.^{[5][7]}

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Chiral Dioxane Derivatives

Compound	Configuration	α 1a-AR	α 1b-AR	α 1d-AR	5-HT1A
Derivative A	(S)	1,260	891	758	1.9
Derivative A	(R)	851	436	123	1,100
Derivative B	(S)	>10,000	>10,000	4,466	10.2
Derivative B	(R)	2,090	1,122	219	4,265

Note: Data synthesized from multiple sources for illustrative comparison.^{[5][6][7]} "Derivative A" and "Derivative B" represent distinct structural analogs.



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Caption: Reversed enantioselectivity of benzodioxane derivatives.

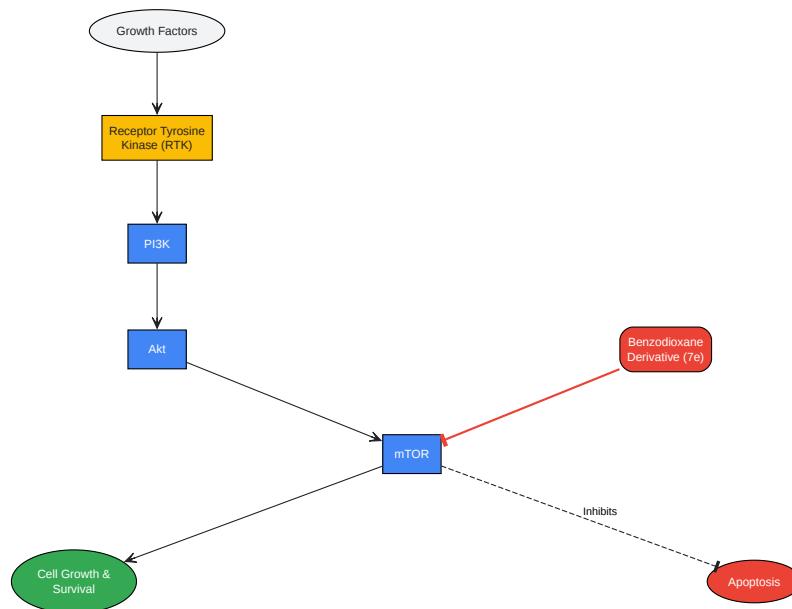
Anticancer Activity

The benzodioxane scaffold is present in numerous compounds with significant anticancer properties.^[2] Their mechanisms of action are diverse and include the inhibition of crucial cellular machinery. For example, certain arylpyrazolyl benzodioxanes inhibit heat-shock protein 90 (Hsp90), a chaperone protein vital for the stability of many proteins involved in tumor cell survival.^[8] More recently, a series of 1,4-benzodioxane-hydrazone derivatives have been developed as potent therapeutics for skin cancer.^[9] Compound 7e from this series showed remarkable potency against melanoma cell lines by inhibiting the mTOR kinase, a central regulator of cell growth and proliferation, leading to apoptosis and cell cycle arrest in the S-phase.^[9]

Table 2: Anticancer Potency (GI_{50} , μM) of Hydrazone Derivative 7e against Melanoma Cell Lines

Cell Line	GI_{50} (μM)
MDA-MB-435	0.20
M14	0.46
SK-MEL-2	0.57
UACC-62	0.27
Average (56 lines)	6.92

Data sourced from in vitro screening against the NCI-60 panel.[9]



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Caption: Inhibition of the mTOR signaling pathway by a benzodioxane derivative.

Antibacterial Activity

With the rise of antibiotic resistance, novel antibacterial agents are urgently needed. Benzodioxane derivatives have emerged as promising candidates, targeting essential bacterial processes.^[8] One key target is the FtsZ protein, which is crucial for bacterial cell division. Benzodioxane-benzamide derivatives have been shown to disrupt FtsZ localization and Z-ring formation in *Staphylococcus aureus*, including multidrug-resistant strains (MRSA), leading to potent antibacterial activity.^[10] Another strategy involves inhibiting fatty acid biosynthesis. A hydrazone derivative of 1,4-benzodioxane-5-carboxylic acid was identified as a potent inhibitor of *E. coli* FabH, an essential enzyme in this pathway, demonstrating broad-spectrum activity against both Gram-positive and Gram-negative bacteria.^[8]

Table 3: Comparative Antibacterial Activity of Benzodioxane Derivatives

Derivative Class	Target Enzyme	Bacterium	Activity Metric	Value
Benzamide	FtsZ	<i>S. aureus</i> (MRSA)	MIC	0.5 µg/mL
Benzamide	FtsZ	<i>B. subtilis</i>	MIC	0.25 µg/mL
Hydrazone	FabH	<i>E. coli</i>	IC ₅₀	3.5 µM
Hydrazone	FabH	<i>S. aureus</i>	MIC	1.5 - 6 µg/mL

Data synthesized from studies on FtsZ and FabH inhibitors.^{[8][10]}

Key Experimental Protocols

The following are summarized methodologies for key experiments cited in the analysis of benzodioxane derivatives.

Radioligand Receptor Binding Assay (for α₁-AR and 5-HT_{1a})

This assay quantifies the affinity of a compound for a specific receptor.

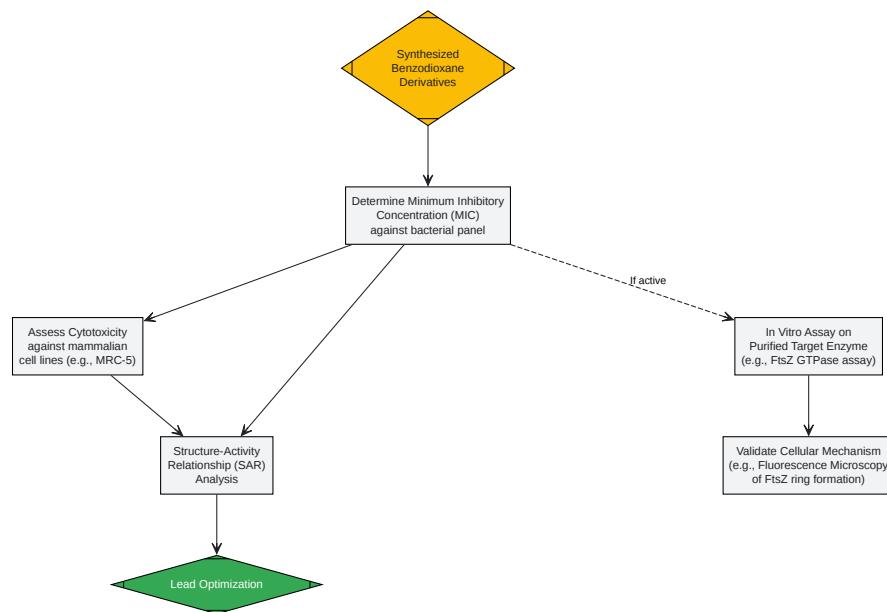
- **Cell Preparation:** Membranes are prepared from Chinese hamster ovary (CHO) cells or HeLa cells previously transfected to express specific human receptor subtypes (e.g., $\alpha 1a$, $\alpha 1b$, $\alpha 1d$ -AR) or the 5-HT1A receptor.[7]
- **Assay Conditions:** Cell membranes are incubated in a buffered solution with a specific radioligand (e.g., [3H]prazosin for $\alpha 1$ -ARs) and varying concentrations of the benzodioxane test compound.
- **Incubation and Termination:** The mixture is incubated for a defined period (e.g., 30 minutes at 25°C) to allow binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
- **Quantification:** The radioactivity retained on the filters is measured using liquid scintillation counting.
- **Data Analysis:** Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist. The concentration of the test compound that inhibits 50% of specific radioligand binding (IC_{50}) is calculated. The inhibition constant (K_i) is then derived from the IC_{50} value using the Cheng-Prusoff equation.[7][11]

In Vitro mTOR Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the mTOR enzyme.

- **Assay Principle:** A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. The assay measures the phosphorylation of a ULight™-labeled peptide substrate by the mTOR kinase in the presence of ATP.
- **Procedure:** The benzodioxane test compound is pre-incubated with the mTOR enzyme in a kinase assay buffer. The reaction is initiated by adding a mixture of the ULight™-peptide substrate and an europium-labeled anti-phospho-serine antibody.
- **Detection:** If the substrate is phosphorylated by mTOR, the europium-labeled antibody binds to it, bringing the donor (Eu) and acceptor (ULight™) molecules into proximity, generating a FRET signal.

- Data Analysis: The signal is measured on a compatible plate reader. The IC_{50} value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[9]



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Caption: Workflow for discovery of benzodioxane antibacterial agents.

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